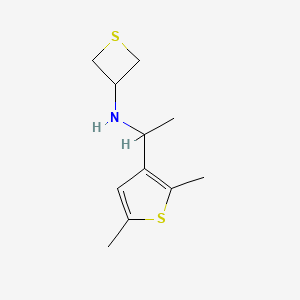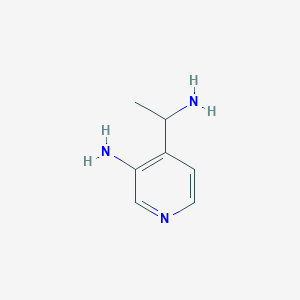
2-(Difluoromethyl)-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-iodopyridine is a heterocyclic organic compound that features both difluoromethyl and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-iodopyridine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for this compound often involve metal-catalyzed cross-coupling reactions. These methods are efficient and allow for the large-scale production of the compound with high purity. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce a wide range of functionalized pyridines .
Scientific Research Applications
2-(Difluoromethyl)-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding. This interaction can modulate the biological activity of the compound, enhancing its lipophilicity, bioavailability, and metabolic stability .
Comparison with Similar Compounds
- 2-(Difluoromethyl)pyridine
- 3-Iodopyridine
- 2-(Trifluoromethyl)-3-iodopyridine
Comparison: 2-(Difluoromethyl)-3-iodopyridine is unique due to the presence of both the difluoromethyl and iodine substituents on the pyridine ring. This combination of functional groups imparts unique chemical properties, such as increased reactivity in cross-coupling reactions and enhanced biological activity. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H4F2IN |
|---|---|
Molecular Weight |
255.00 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |
InChI Key |
AUUDXSOERMVMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)

![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)


![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)



![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

